molecular formula C22H32O5 B1434160 20-Hydroxy methylprednisolone, (20R)- CAS No. 387-65-5

20-Hydroxy methylprednisolone, (20R)-

Cat. No. B1434160
CAS RN: 387-65-5
M. Wt: 376.5 g/mol
InChI Key: GXALFBTWPDTDIR-BRBLPNDGSA-N
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Description

“20-Hydroxy methylprednisolone, (20R)-” is a derivative of methylprednisolone . Its molecular formula is C22H32O5 . It has an average mass of 376.487 Da and a monoisotopic mass of 376.224976 Da .


Synthesis Analysis

The synthesis of methylprednisolone and its derivatives involves industrial processes that combine chemistry and biotechnology . The starting material is diosgenin, and the desired molecules are reached through a series of reactions . A chemical synthesis process of methylprednisolone has been disclosed in a patent, which uses pregnenolone acetate as the initial material . The process involves steps such as epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, place VI methylation, and other reaction steps .


Molecular Structure Analysis

The molecular structure of “20-Hydroxy methylprednisolone, (20R)-” is represented by the molecular formula C22H32O5 .


Chemical Reactions Analysis

The conversion of prednisolone to 20β-hydroxy prednisolone by Streptomyces roseochromogenes TS79 has been reported . This conversion is different from a previous study on the microbial transformation of steroids by this organism, which usually generates a 16α-hydroxy steroid product .


Physical And Chemical Properties Analysis

The physical and chemical properties of “20-Hydroxy methylprednisolone, (20R)-” include its molecular formula C22H32O5, average mass of 376.487 Da, and monoisotopic mass of 376.224976 Da .

Scientific Research Applications

  • Clinical Diagnosis and Anti-Doping Control

    • Field : Analytical and Bioanalytical Chemistry .
    • Application : A liquid chromatography-MSn (LC-MSn) methodology was developed for the determination of free cortisol and its 15 endogenous metabolites, including prednisolone, in human urine .
    • Method : The method involved the use of a linear ion trap operating in ESI negative ion mode for the spectrometric analysis, performing MS3 and MS4 experiments .
    • Results : The method was validated for limit of detection (LOD) and limit of quantification (LOQ) (0.01 ng mL −1 and 0.05 ng mL −1, for all compounds, respectively), intra- and inter-day precision, intra- and inter-day accuracy, extraction recovery, linearity, and matrix effect . It was successfully applied to the urine of 50 healthy subjects and also on urine samples of two patients with Cushing syndrome and one with Addison’s disease .
  • Pharmaceutical Industry

    • Field : Pharmaceutical Industry .
    • Application : Methylprednisolone sodium succinate (MPSS) is a parenteral water-soluble corticosteroid ester. It gives three peaks methylprednisolone (MP), 17-methylprednisolone hemisuccinate (17-MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .
    • Method : The use of the current method achieved a satisfactory result to detect, determine and separate the MP, 17-MPHS, and MPHS in a short time . The chromatographic system consists of RP-HPLC using the BDS column .
    • Results : The method manifested a satisfied linearity regression R2 (0.9998–0.99999) with LOD 143.97 ng/mL and 4.49 μg/mL; and LOQ 436.27 ng/mL and 13.61 μg/mL for MP and MPHS respectively . The method proved its efficiency via system suitability achievement in the robustness and ruggedness conduction according to the validation guidelines .

Safety And Hazards

Methylprednisolone has been classified as having specific target organ toxicity – repeated exposure, Category 2 (H373) according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALFBTWPDTDIR-BRBLPNDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Hydroxy methylprednisolone, (20R)-

CAS RN

387-65-5
Record name 20-Hydroxy methylprednisolone, (20R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-HYDROXY METHYLPREDNISOLONE, (20R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86E58B4X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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20-Hydroxy methylprednisolone, (20R)-
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